molecular formula C22H27FN4O2 B2499499 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1049419-49-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2499499
CAS No.: 1049419-49-9
M. Wt: 398.482
InChI Key: AVAFUCKLLBECDI-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the oxalamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the role of piperazine derivatives in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Another piperazine derivative with similar structural features.

    1-(3-trifluoromethylphenyl)piperazine: Known for its use in combination with other compounds for enhanced effects.

Uniqueness

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl substitution is particularly noteworthy for its potential to enhance receptor binding and activity.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFUCKLLBECDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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